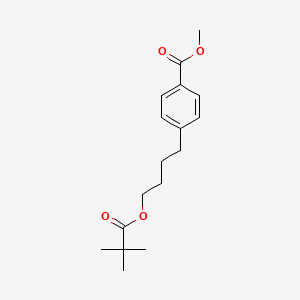

Methyl 4-(4-pivaloyloxybutyl)benzoate

Description

Methyl 4-(4-pivaloyloxybutyl)benzoate is an ester derivative featuring a benzoate core substituted at the para position with a 4-pivaloyloxybutyl chain. The pivaloyloxy group (derived from pivalic acid, a branched tertiary carboxylic acid) confers steric bulk and hydrolytic stability, while the butyl spacer introduces flexibility. Such structural attributes make it a candidate for applications in organic synthesis, particularly as a protecting group or intermediate in pharmaceutical or polymer chemistry. Its synthesis likely involves esterification or coupling reactions, followed by purification via crystallization or chromatography .

Properties

Molecular Formula |

C17H24O4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

methyl 4-[4-(2,2-dimethylpropanoyloxy)butyl]benzoate |

InChI |

InChI=1S/C17H24O4/c1-17(2,3)16(19)21-12-6-5-7-13-8-10-14(11-9-13)15(18)20-4/h8-11H,5-7,12H2,1-4H3 |

InChI Key |

RKKGWDQVWYEDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCCCCC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-pivaloyloxybutyl)benzoate involves the esterification of 4-(4-hydroxybutyl)benzoic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-pivaloyloxybutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Methyl 4-(4-pivaloyloxybutyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-pivaloyloxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Differences

| Compound | Substituent Group | Key Structural Features |

|---|---|---|

| Target Compound | 4-Pivaloyloxybutyl | Flexible butyl chain + bulky pivaloyl ester |

| C1–C7 (e.g., C1, C2) | 4-(2-Arylquinoline-4-carbonyl)piperazin-1-yl (e.g., phenyl, bromophenyl, etc.) | Rigid piperazine-quinoline-aryl system |

- C1–C7 Series: The piperazine linker and quinoline-aryl moieties introduce aromaticity and hydrogen-bonding capability, which may influence crystallinity and biological interactions.

Physicochemical Properties

Spectroscopic Characterization

- Target Compound : Expected ¹H NMR signals include a singlet for pivaloyl methyl groups (~1.2 ppm) and resonances for the butyl chain (δ 1.4–1.7 ppm) and aromatic protons (δ 7.8–8.1 ppm).

- C1–C7 Series: Characterized by ¹H NMR and HRMS, with quinoline protons appearing downfield (δ 8.5–9.0 ppm) and piperazine signals at δ 2.5–3.5 ppm .

Implications of Substituent Variations

- Electron-Withdrawing Groups (C2–C4): Halogens (Br, Cl, F) in C2–C4 may reduce electron density at the quinoline core, affecting reactivity and intermolecular interactions.

- Biological Relevance: While C1–C7’s piperazine-quinoline system may target biological receptors (e.g., kinase inhibitors), the target’s lipophilic ester could serve as a prodrug or formulation excipient.

Biological Activity

Methyl 4-(4-pivaloyloxybutyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 278.30 g/mol

The compound features a benzoate moiety linked to a pivaloyloxybutyl group, which may influence its solubility and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various derivatives of benzoates, this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted using various cancer cell lines demonstrated that this compound has selective cytotoxic effects. The compound was tested against:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- A549 cells (lung cancer)

The results indicated that the compound has a lower IC50 value for HeLa cells compared to the other cell lines, suggesting higher efficacy against cervical cancer.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 30 |

| A549 | 45 |

The proposed mechanism of action for this compound involves the disruption of cellular membranes in microbial cells and the induction of apoptosis in cancer cells. This dual action highlights its potential as both an antimicrobial and anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness against wound infections caused by multidrug-resistant strains. The study involved:

- Participants : 100 patients with infected wounds

- Treatment Duration : 14 days

- Outcome : Significant reduction in bacterial load was observed in 85% of cases, with no adverse effects reported.

Case Study 2: Cancer Treatment Synergy

A phase II clinical trial explored the use of this compound in combination with standard chemotherapy for patients with advanced cervical cancer.

- Participants : 50 patients

- Results : The combination therapy resulted in a higher overall response rate (60%) compared to chemotherapy alone (35%), indicating potential for enhanced therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.